Propoxypropanol

Description

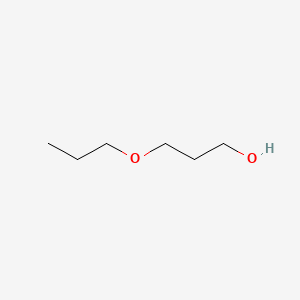

Structure

3D Structure

Properties

IUPAC Name |

3-propoxypropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-5-8-6-3-4-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDMRLRNXHLPZJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074346 | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propoxypropanol is a colorless liquid. (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

301.6 °F at 760 mmHg (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

128 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8865 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

30136-13-1, 4161-22-2 | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Propoxy-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4161-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004161222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol propyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030136131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanol, 3-propoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propoxypropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Melting Point |

-112 °F (USCG, 1999) | |

| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | N-PROPOXYPROPANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/24062 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies and Mechanistic Investigations

Classical Ether Synthesis Routes

The formation of the ether linkage in propoxypropanol isomers is predominantly achieved through two well-established chemical transformations: the Williamson ether synthesis and the acid-catalyzed dehydration of propanols. Each method offers distinct advantages and is governed by specific mechanistic principles.

Williamson Ether Synthesis of Propoxypropanol Isomers

The Williamson ether synthesis is a versatile and widely employed method for preparing symmetrical and unsymmetrical ethers. jove.com Developed by Alexander Williamson in 1850, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving an alkoxide ion as the nucleophile and an alkyl halide as the electrophile. acs.orggoogle.com

The synthesis of the two primary isomers of propoxypropanol, 1-propoxypropane and 2-propoxypropane, can be strategically planned by selecting the appropriate propanol-derived precursors.

For 1-Propoxypropane (a symmetrical ether): Sodium propoxide is reacted with 1-propyl halide.

For 2-Propoxypropane (an unsymmetrical ether): Two pathways are theoretically possible. However, the preferred route involves the reaction between sodium isopropoxide and a 1-propyl halide to maximize yield and minimize side reactions. osti.gov

Optimization of Alkoxide Ion and Alkyl Halide Precursors

The efficiency and yield of the Williamson ether synthesis are highly dependent on the structure of the precursors and the reaction conditions. The reaction is sensitive to steric hindrance, and because the alkoxide is a strong base, it can compete with the desired SN2 pathway through an E2 elimination reaction, especially with sterically hindered alkyl halides. aimspress.comresearchgate.net

To synthesize propoxypropanol isomers effectively, the selection of precursors must follow the principles of the SN2 mechanism:

Alkyl Halide: The alkyl halide should be primary (e.g., 1-bromopropane (B46711) or 1-chloropropane) to minimize the competing E2 elimination reaction. aimspress.com Secondary alkyl halides result in lower yields due to competition from elimination, while tertiary alkyl halides yield almost exclusively elimination products. doubtnut.comresearchgate.net The reactivity of the halide follows the order I > Br > Cl, reflecting the leaving group's ability. libretexts.org

Alkoxide Ion: The alkoxide is generated by deprotonating the corresponding alcohol (propan-1-ol or propan-2-ol) with a strong base. Common bases include sodium hydride (NaH) or sodium metal. aimspress.comresearchgate.net The alkoxide can be primary or secondary. To synthesize an unsymmetrical ether like 2-propoxypropane, the optimal strategy is to use the more sterically hindered alkoxide (isopropoxide) and the less hindered alkyl halide (1-propyl halide). aimspress.com

Reaction conditions are also optimized to favor the SN2 pathway. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF) are typically used as they solvate the cation of the alkoxide, leaving the anionic nucleophile more reactive. researchgate.netlibretexts.orgaimspress.com The reaction is often run at moderate temperatures (50-100 °C). acs.org

| Target Isomer | Optimal Alkoxide Precursor (Alcohol) | Optimal Alkyl Halide Precursor | Rationale |

|---|---|---|---|

| 1-Propoxypropane | Propan-1-ol | 1-Bromopropane | Reaction between a primary alkoxide and a primary alkyl halide. google.com |

| 2-Propoxypropane | Propan-2-ol | 1-Bromopropane | Favors SN2 by using a less sterically hindered primary alkyl halide with a secondary alkoxide. osti.govaimspress.com |

Stereochemical Control in Williamson Synthesis

The Williamson ether synthesis proceeds via an SN2 mechanism, which is characterized by a backside attack of the nucleophile on the electrophilic carbon. chemguide.co.uk This backside attack results in a predictable inversion of stereochemistry at the carbon atom bearing the leaving group. doubtnut.comchemguide.co.uk

If a chiral alkyl halide is used in the synthesis of propoxypropanol, the resulting ether will have an inverted configuration at that chiral center. For instance, if (S)-2-bromobutane were reacted with sodium propoxide, the product would be (R)-2-propoxybutane. However, in the synthesis of 1-propoxypropane or 2-propoxypropane from achiral precursors like 1-bromopropane or 2-chloropropane, stereochemical considerations at the electrophilic carbon are not applicable. The stereochemistry of the alkoxide nucleophile remains unaffected during the reaction. doubtnut.com

Acid-Catalyzed Dehydration of Propanols

A common industrial method for preparing simple symmetrical ethers is the acid-catalyzed dehydration of alcohols. aimspress.com This method is highly dependent on reaction conditions, particularly temperature, which dictates the selectivity between ether formation (intermolecular dehydration) and alkene formation (intramolecular dehydration). libretexts.orgmasterorganicchemistry.com For the synthesis of di-n-propyl ether (1-propoxypropane), lower temperatures (around 130-140 °C) favor the bimolecular ether formation, while higher temperatures (>150 °C) promote the unimolecular elimination to form propene. aimspress.commasterorganicchemistry.com

Reaction Mechanism Elucidation (e.g., Protonation, Nucleophilic Attack, Deprotonation)

The mechanism for acid-catalyzed ether formation from primary alcohols like propan-1-ol generally follows an SN2 pathway. For secondary alcohols like propan-2-ol, the mechanism can have more SN1 character. byjus.com

The key steps for the dehydration of propan-1-ol to 1-propoxypropane are:

Protonation: The hydroxyl group of a propan-1-ol molecule is protonated by the acid catalyst (e.g., H₂SO₄), forming a protonated alcohol (an alkyloxonium ion). This step converts the poor -OH leaving group into a good leaving group, H₂O. jove.comdoubtnut.com

Nucleophilic Attack: A second molecule of propan-1-ol, acting as a nucleophile, attacks the carbon atom bonded to the oxonium group of the first molecule. doubtnut.combyjus.com This is a backside attack, characteristic of an SN2 reaction, which displaces a water molecule.

Deprotonation: The resulting intermediate is a protonated ether. A base (like water or another alcohol molecule) removes the proton from this intermediate to yield the final ether product, 1-propoxypropane, and regenerates the acid catalyst. doubtnut.com

For secondary alcohols, an E1 mechanism leading to alkene formation becomes more competitive. chemistrysteps.com The protonated alcohol can first lose a water molecule to form a secondary carbocation, which can then either be attacked by another alcohol molecule to form an ether (SN1) or lose a proton to form an alkene (E1). libretexts.orgchemguide.co.uk

Catalyst Selection and Reaction Condition Optimization

The choice of catalyst and the careful control of reaction conditions are crucial for maximizing the yield of propoxypropanol and minimizing the formation of byproducts like propene.

Catalysts: Concentrated sulfuric acid is a traditional and effective catalyst. aimspress.comaimspress.com However, solid acid catalysts are increasingly favored in industrial applications due to easier separation and reduced corrosion. Effective solid acids include acidic ion-exchange resins like Amberlyst-36, zeolites (e.g., H-ZSM-5), and silica (B1680970) or alumina-based catalysts. osti.govaimspress.comresearchgate.netscielo.br Studies have shown that catalysts like sulfuric acid and Amberlyst-36 are effective for producing di-propyl ether from n-propanol. researchgate.netaimspress.com

Reaction Conditions: Temperature is the most critical parameter. For the synthesis of di-n-propyl ether using sulfuric acid or Amberlyst-36, propanol (B110389) conversion and ether yields increase with temperature, peaking around 140 °C. aimspress.comaimspress.com At higher temperatures, the yield of ether often drops due to increased alkene formation and potential product degradation. aimspress.comlibretexts.org The concentration of the alcohol is also important; using an excess of the alcohol can favor the bimolecular etherification over the unimolecular elimination. libretexts.org Studies on various solid acid catalysts show that selectivity towards ether versus alkene is highly dependent on the catalyst's acidic properties and pore structure. osti.govmdpi.com

| Catalyst | Optimal Temperature Range (°C) | Key Findings/Observations | Reference |

|---|---|---|---|

| Sulfuric Acid | ~140 | High conversion and ether yield. Yields drop at higher temperatures (>140 °C). | aimspress.comaimspress.com |

| Amberlyst-36 | ~140 | Good performance, though yields may be slightly lower than sulfuric acid for di-propyl ether. | aimspress.comaimspress.com |

| H-ZSM-5 (Zeolite) | 220-240 | Can produce di-propyl ether at lower temperatures, but selectivity shifts to propene and other hydrocarbons above this range. | osti.gov |

| Silica-SO₃H | 110-130 | Strongly acidic sites on mesoporous silica effectively catalyze the bimolecular dehydration to form ether. | scielo.br |

Acid-Catalyzed Dehydration of Propanols

Reaction Mechanism Elucidation (e.g., Protonation, Nucleophilic Attack, Deprotonation)

Advanced and Specialized Synthesis Techniques

The formation of propoxypropanol, an ether, can be accomplished through several advanced synthetic routes that offer improvements in yield, selectivity, and reaction conditions over more traditional methods. These techniques often employ specialized catalysts or reaction pathways to overcome common challenges in ether synthesis.

Catalytic Approaches in Propoxypropanol Formation

Catalysis is central to the efficient synthesis of ethers like propoxypropanol. Modern approaches utilize catalysts that can operate in different phases to enhance reaction rates and simplify product purification.

Phase-transfer catalysis (PTC) is a powerful methodology for facilitating reactions between reactants located in separate, immiscible phases, such as an aqueous phase and an organic phase. wiley-vch.dewikipedia.org In the context of etherification, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports an alkoxide ion (generated from an alcohol like propanol in an aqueous basic solution) into the organic phase. crdeepjournal.orgijstr.org Once in the organic phase, the alkoxide can react with an alkyl halide to form the ether.

The core principle involves the catalyst's ability to make an aqueous-soluble anion sufficiently soluble in the organic phase to react. wiley-vch.de This technique can significantly increase reaction rates and yields. For instance, the use of phase-transfer catalysts in Williamson ether synthesis has been reported to achieve yields as high as 92%. This method is advantageous as it often requires milder reaction conditions and can reduce the need for hazardous or expensive anhydrous solvents. crdeepjournal.org

Ion exchange resins, particularly acidic cation exchange resins like Amberlyst-15, serve as effective heterogeneous catalysts for acid-catalyzed reactions. ripublication.com While widely studied for esterification, these resins are also applicable to the etherification of alcohols. nih.govmdpi.comtandfonline.comtandfonline.com The resin acts as a solid acid, providing protons (H+) to catalyze the dehydration reaction between alcohol molecules. tandfonline.com The active sites are typically sulfonic acid groups on the polymer surface. tandfonline.com

The use of a heterogeneous catalyst simplifies the post-reaction workup, as the catalyst can be easily removed from the product mixture by simple filtration. tandfonline.com In a process analogous to propoxypropanol synthesis, the acid-catalyzed etherification of glycerol (B35011) with propanol has been successfully carried out using Amberlyst 15. The reaction's efficiency is influenced by factors such as temperature, catalyst loading, and the molar ratio of reactants. mdpi.com

Table 1: Comparison of Catalysts in the Synthesis of 1-methoxy-2-propyl acetate (B1210297) (PMA) via Esterification This table illustrates the comparative performance of different solid acid catalysts in a reaction analogous to etherification, highlighting the effectiveness of ion-exchange resins.

| Catalyst | Temperature (K) | Catalyst Loading (wt%) | Reactant Molar Ratio (Alcohol:Acid) | Yield (%) | Reference |

| Amberlyst-35 | 353 | 10 | 1:3 | 78 | mdpi.com |

| SO₄²⁻/TiO₂ | 383.15 | 10 | 1:3 | 73 | mdpi.com |

| NKC-9 Cation Exchange Resin | 353.15 | 10 | 1:1 | 46 | mdpi.com |

Phase-Transfer Catalysis in Etherification

Alkylation and Etherification of Polyols (e.g., Glycerol)

Glycerol, a readily available polyol, can be converted into value-added ether derivatives, including propoxypropanol structures. researchgate.netvurup.sk The synthesis of 3-propoxypropane-1,2-diol (B54163) (a glycerol monopropyl ether) is a prime example of this strategy. This conversion can be achieved through several routes:

Acid-Catalyzed Etherification : Glycerol can be reacted with propanol in the presence of an acid catalyst like Amberlyst 15. This reaction typically requires elevated temperatures (80–100°C) and the continuous removal of water to drive the equilibrium towards the ether product, achieving high conversion of glycerol (90–95%).

Williamson-type Synthesis : Reacting glycerol with a propyl halide, such as propyl bromide, under alkaline conditions (e.g., in the presence of NaOH) yields the propoxy intermediate. A 1:1 molar ratio of glycerol to propyl bromide is used to favor the formation of the mono-alkylated product.

Table 2: Synthesis Methods for 3-Propoxypropane-1,2-diol from Glycerol

| Method | Reagents | Catalyst | Temperature (°C) | Key Conditions | Yield/Conversion | Reference |

| Acid-Catalyzed Etherification | Glycerol, Propanol | Amberlyst 15 | 80–100 | 1:4 molar ratio (Glycerol:Propanol), Water removal | 90–95% glycerol conversion | |

| Catalytic Alkylation | Glycerol, Propyl bromide | NaH | 25 | Dry THF solvent, 6-hour reaction | 95% pure product |

Synthetic Routes via Alkoxymercuration-Demercuration

The alkoxymercuration-demercuration reaction is a two-step process used to synthesize ethers from alkenes with high regioselectivity and without the issue of carbocation rearrangement. byjus.comlibretexts.org This method is particularly useful for producing ethers that follow Markovnikov's rule, where the alkoxy group adds to the more substituted carbon of the double bond. masterorganicchemistry.comacs.org

The synthesis of propoxypropanol via this route would proceed as follows:

Alkoxymercuration : An alkene (e.g., propene) reacts with an alcohol (e.g., propan-1-ol or propan-2-ol) in the presence of a mercury salt, such as mercuric acetate [Hg(OAc)₂]. The alcohol attacks the intermediate mercurinium ion bridge, leading to the formation of a stable organomercury intermediate. libretexts.orgyoutube.com

Demercuration : The organomercury intermediate is then treated with a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), which replaces the mercury group with a hydrogen atom to yield the final ether product. byjus.commasterorganicchemistry.com

This pathway reliably produces the Markovnikov product because it avoids the formation of a discrete carbocation intermediate that could rearrange. libretexts.org

Synthesis of Propoxypropanol Derivatives

The hydroxyl group present in propoxypropanol serves as a functional handle for the synthesis of various derivatives. These reactions typically involve transforming the -OH group into other functional groups, such as esters or other ethers. For example, propoxypropanol can undergo esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding esters.

A specific example of a more complex derivative is bis(3-propoxypropanol)-1,1,3,3-tetramethyldisiloxane, which indicates that the hydroxyl group can react with silicon-based compounds to form silyl (B83357) ethers. researchgate.net The synthesis of derivatives is a common strategy to modify the physical and chemical properties of the parent molecule for specific applications. bibliotekanauki.plrsc.org

Halogenated Propoxypropanol Derivatives Synthesis

The synthesis of halogenated propoxypropanol derivatives can be strategically achieved through established etherification reactions, with the Williamson ether synthesis being a prominent and versatile method. This reaction involves the coupling of an alkoxide with a primary alkyl halide. To generate a halogenated propoxypropanol, one of the precursors—either the propanol or the propyl halide—must contain the desired halogen atom.

The general mechanism involves two main steps:

Alkoxide Formation: A propanol derivative is deprotonated by a strong base, typically sodium hydride (NaH) or sodium metal (Na), to form a nucleophilic alkoxide.

Nucleophilic Substitution (S_N2): The newly formed alkoxide attacks the alkyl halide in a nucleophilic substitution reaction, displacing the halide and forming the ether linkage.

For instance, 1-propoxypropane can be synthesized from propan-1-ol by first converting a portion of the alcohol to an alkyl halide, such as 1-bromopropane, using a reagent like phosphorus tribromide (PBr₃). doubtnut.comdoubtnut.com The remaining propan-1-ol is converted to its alkoxide (sodium propoxide) using sodium. doubtnut.comdoubtnut.com The sodium propoxide then reacts with the 1-bromopropane to yield 1-propoxypropane. doubtnut.comdoubtnut.com

This fundamental principle can be adapted to synthesize halogenated propoxypropanol derivatives. The key is the strategic placement of the halogen on one of the precursors.

Interactive Table: Plausible Reactants for Halogenated Propoxypropanol Synthesis via Williamson Ether Synthesis

| Target Compound Example | Reactant 1 (Alkoxide Precursor) | Reactant 2 (Alkyl Halide) |

| 1-Chloro-3-propoxypropan-2-ol | 1-Chloropropan-2,3-diol | Propyl bromide |

| 1-(3-Chloropropoxy)propan-2-ol | Propan-1,2-diol | 1-Bromo-3-chloropropane |

| 3-Bromo-1-propoxypropan-1-ol | Propane-1,3-diol | 1-Bromopropane |

Note: The table presents theoretical reactant pairings based on the Williamson ether synthesis logic.

The introduction of halogens into organic molecules is a common strategy in medicinal chemistry to enhance the affinity and efficacy of potential drugs. mdpi.com The synthesis of complex halogenated molecules often involves multi-step processes where the halogen is introduced at a key step. nih.gov While direct halogenation of the propoxypropanol backbone is possible, it may lead to a mixture of products. Therefore, building the molecule from halogenated precursors often provides a more controlled and efficient synthetic route.

Glycerol-Substituted Propoxypropanol Derivatives

Glycerol, a readily available and renewable resource, serves as an excellent starting material for the synthesis of functionalized derivatives due to its three hydroxyl groups. preprints.orgpreprints.orgresearchgate.net A key glycerol-substituted propoxypropanol is 3-propoxypropane-1,2-diol, also known as propyl glycerol. The primary synthetic route to this compound is the etherification of glycerol.

This synthesis is typically achieved by reacting glycerol with a propyl halide (e.g., propyl bromide) under alkaline conditions. A base such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH) is used to deprotonate one of glycerol's hydroxyl groups, forming a glyceroxide anion. This nucleophile then attacks the propyl halide to form the ether bond. Due to the presence of multiple hydroxyl groups on glycerol, this reaction can sometimes lead to a mixture of mono-, di-, and tri-substituted products, requiring purification to isolate the desired 3-propoxypropane-1,2-diol.

Alternative approaches leverage glycerol-derived intermediates like glycidol (B123203) or solketal (B138546) (1,2-O-isopropylidene-glycerol). preprints.orgpreprints.org The use of solketal, for instance, protects the 1- and 2-position hydroxyl groups, allowing for selective reaction at the 3-position hydroxyl group. Following etherification, the protecting group can be removed under acidic conditions to yield the final product.

Another advanced method involves reactive distillation, where the reaction and separation of byproducts occur in a single unit. For example, glycerol can be reacted with propanol using an acid catalyst like Amberlyst 15. The continuous removal of water, a byproduct of the reaction, drives the equilibrium towards the formation of the ether product.

Interactive Table: Synthesis Conditions for 3-Propoxypropane-1,2-diol

| Method | Glycerol Source | Propyl Source | Catalyst/Base | Key Conditions |

| Direct Etherification | Glycerol | Propyl Bromide | Sodium Hydride (NaH) | Reaction in a dry solvent like THF |

| Protected Intermediate | Solketal | Propyl Bromide | Sodium Hydride (NaH) | 1) Etherification, 2) Acidic deprotection |

| Reactive Distillation | Glycerol | Propanol | Amberlyst 15 (Acid Catalyst) | Temperature: 80–100°C, continuous water removal |

Organosilicon-Containing Propoxypropanol Derivatives

Organosilicon compounds, which contain carbon-silicon bonds, offer unique chemical properties and have been integrated into propoxypropanol structures for specialized applications, such as the conservation of materials. researchgate.netresearchgate.net A notable example is 1,3-bis-[(diethylamino)-3-(propoxy)propan-2-ol]-1,1,3,3-tetramethyldisiloxane . researchgate.netmdpi.com This complex molecule features a central disiloxane (B77578) (Si-O-Si) backbone linked to two functionalized propoxypropanol units.

The synthesis of such derivatives relies on the reactivity of organosilicon compounds, particularly alkoxysilanes and siloxanes. mdpi.com Alkoxysilanes are bifunctional, containing both hydrolyzable alkoxy groups and stable organic groups. mdpi.com The alkoxy groups can react with hydroxyl groups, such as those on a propoxypropanol derivative, to form stable silico-oxygen bonds (Si-O-C). researchgate.net

A plausible synthetic route for a molecule like 1,3-bis-[(diethylamino)-3-(propoxy)propan-2-ol]-1,1,3,3-tetramethyldisiloxane would involve a condensation reaction between a functionalized amino-propoxypropanol and a reactive siloxane. The precursor, an amino-propoxypropanol derivative, would first be synthesized. This could then be reacted with a dichlorosilane (B8785471) or a reactive disiloxane, leading to the formation of the final structure. The development of industrial organosilicon chemistry began with the Müller-Rochow direct process, which enabled large-scale production of organosilanes, the foundational monomers for these advanced materials. mdpi.com

Interactive Table: Structural Components of an Organosilicon Propoxypropanol Derivative

| Component | Chemical Structure/Formula | Function in Final Molecule |

| Propoxypropanol Core | -O-CH₂-CH(OH)-CH₂-N(C₂H₅)₂ attached to Si | Provides a flexible, functionalized spacer |

| Siloxane Backbone | (CH₃)₂Si-O-Si(CH₃)₂ | Forms the central inorganic linkage |

| Amine Group | -N(C₂H₅)₂ | Provides a site for further reactions or interactions |

Structure based on 1,3-bis-[(diethylamino)-3-(propoxy)propan-2-ol]-1,1,3,3-tetramethyldisiloxane. researchgate.netmdpi.com

Other Functionalized Derivatives for Research Applications

The propoxypropanol scaffold can be modified with a wide array of functional groups to create derivatives for diverse research applications, including medicinal chemistry and materials science. The goal of such derivatization is often to impart specific biological activities or physical properties. ktu.edumdpi.com

Synthetic strategies often involve multi-component reactions or sequential modifications to build molecular complexity. For example, heterocycles are common functional groups in pharmaceuticals. Research into the synthesis of functionalized proline, mdpi.com furan, tubitak.gov.tr and quinoxaline (B1680401) nih.gov derivatives showcases advanced catalytic methods, such as copper(I)-catalyzed cycloadditions and visible-light photoredox catalysis, to build these complex rings. mdpi.comnih.gov These methodologies could be adapted to introduce heterocyclic moieties onto a propoxypropanol backbone.

Another area of interest is the introduction of chalcogens (sulfur, selenium) to enhance antimicrobial activity, as demonstrated in the derivatization of natural compounds like eugenol. mdpi.com Furthermore, research on propranolol (B1214883) derivatives, which share a propanolamine (B44665) structure similar to potential propoxypropanol derivatives, shows how modifying side chains can significantly alter pharmacological potency and receptor specificity. nih.gov

These examples highlight a common theme in modern organic synthesis: the development of efficient, often one-pot, reactions to create libraries of functionalized molecules for screening and research. tubitak.gov.tr The propoxypropanol structure represents a versatile platform that can be incorporated into these synthetic programs to explore new chemical space.

Interactive Table: Examples of Functional Groups for Derivatization and Research Applications

| Functional Group Class | Specific Example | Potential Research Application | Synthetic Strategy Example |

| Heterocycles | Thiazole Ring ktu.edu | Biologically active compounds (e.g., antibacterial, antioxidant) ktu.edu | Cyclization reactions |

| Heterocycles | Proline Derivatives mdpi.com | Enzyme inhibitors, biomedical research mdpi.com | Copper-catalyzed [3+2] cycloaddition |

| Heterocycles | Quinoxaline nih.gov | Nitrogen-rich heterocycles for photochemistry | Visible-light photoredox catalysis nih.gov |

| Chalcogens | Organosulfur/Organoselenium mdpi.com | Enhanced antimicrobial agents mdpi.com | Nucleophilic addition of chalcogenide |

| Amide-linked Spacers | Heptanoic acid amides nih.gov | Modulating drug potency and tissue specificity nih.gov | Amide coupling reactions |

Reactivity and Transformation Pathways

Fundamental Chemical Reactivity Studies

The fundamental reactivity of propoxypropanol is dictated by the presence of a secondary hydroxyl group and an ether linkage. noaa.gov These groups allow for a variety of chemical transformations.

Propoxypropanol can undergo oxidation. Oxidizing agents can convert the secondary alcohol group into a ketone. noaa.gov In atmospheric conditions, propoxypropanol is expected to exist as a vapor and degrade through reactions with photochemically-produced hydroxyl radicals. nih.gov The estimated atmospheric half-life for this reaction is approximately 15 hours. nih.gov The reaction with hydroxyl radicals, which are powerful oxidizing agents, is a key pathway for its atmospheric degradation. nih.govhydrogenlink.com This process involves the abstraction of a hydrogen atom from the propoxypropanol molecule, initiating a series of reactions that break down the compound. wikipedia.org The products of such oxidative processes can include aldehydes and ketones. noaa.gov For instance, the oxidation of similar primary alcohols has been shown to yield aldehydes like propionaldehyde. ripublication.com

Ethers are generally stable under neutral conditions but can undergo cleavage under strong acidic conditions. ncert.nic.in While propoxypropanol lacks functional groups that readily hydrolyze under typical environmental pH ranges (pH 5 to 9), its ether linkage can be cleaved under more drastic acidic or basic conditions. nih.gov

Under strong acidic conditions, the ether oxygen is protonated, making the adjacent carbon atoms susceptible to nucleophilic attack. This can lead to the cleavage of the C-O ether bond, resulting in the formation of an alcohol and a propanol-derived species. pw.live

Under strong basic conditions, while less common for simple ethers, cleavage can also occur, though it typically requires more forcing conditions than acid-catalyzed hydrolysis.

The reactivity of propoxypropanol with specific reagents highlights the selectivity of its functional groups. As an alcohol, it can react with alkali metals, nitrides, and strong reducing agents to produce flammable and/or toxic gases. noaa.gov It also reacts with oxoacids and carboxylic acids to form esters. noaa.gov

Recent research has explored selective C(sp3)−H borylation of ethers like 1-propoxypropane. nih.gov These studies show that under specific photoelectrochemical conditions, borylation can occur preferentially at the distal methyl position, demonstrating a high degree of reaction selectivity that avoids the typically more reactive α-position to the ether oxygen. nih.gov

The presence of both an alcohol and an ether group allows for selective reactions. For example, the hydroxyl group can be targeted for esterification without cleaving the more stable ether bond under appropriate conditions.

Hydrolytic Cleavage Mechanisms (Acidic and Basic Conditions)

Degradation Mechanisms

The degradation of propoxypropanol can be initiated by thermal energy or light, leading to the breakdown of the molecule through distinct pathways.

When heated to decomposition, propoxypropanol can release toxic fumes, including carbon monoxide and carbon dioxide. noaa.govmeguiars.com.auscbt.comatamankimya.com The thermal decomposition of similar ether compounds can initiate with the cleavage of the C-O bond. For instance, the pyrolysis of related polyurethane foams, which can contain ether linkages, has been shown to produce a variety of smaller molecules, including propylene (B89431) glycol oligomers. researchgate.netunipi.it Thermal decomposition under fire conditions will lead to the breakdown of the organic structure, producing various pyrolysis products typical of burning organic material. meguiars.com.auscbt.com The process is a multi-step one, often involving the formation of radical species that can undergo further reactions. nih.govmdpi.com

Table 1: Potential Thermal Decomposition Products of Propoxypropanol

| Product | Chemical Formula |

|---|---|

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Propene | C3H6 |

| Propanol (B110389) | C3H8O |

This table is based on the general decomposition products of organic ethers and alcohols under thermal stress. noaa.govmeguiars.com.auscbt.com

Environmental Biodegradation Pathways

Propoxypropanol is susceptible to biodegradation, which is considered a significant pathway for its removal in soil and aquatic environments. nih.gov Various standardized tests have confirmed its potential to be broken down by microorganisms. For instance, in an OECD 301A guideline test, propoxypropanol demonstrated a half-life of 10.5 days, achieving 92% removal of dissolved organic carbon (DOC). nih.gov Another study using an APHA (American Public Health Association) method found that it reached 64% of its theoretical biological oxygen demand (BOD) within 20 days. nih.gov A separate test following the OECD Test Guideline 301A reported 91.5% biodegradation over a 28-day period.

The efficiency of biodegradation is influenced by several factors, including the specific microbial populations present, temperature, and the chemical structure of the compound. lyondellbasell.comecetoc.org Generally, propylene glycol ethers are considered biodegradable. lyondellbasell.com However, compounds with more complex structures, such as tertiary-branched ethers, tend to degrade more slowly. lyondellbasell.com The process of biodegradation involves microorganisms utilizing the chemical as a source of organic matter for fuel, a process that requires oxygen and is evaluated by measuring its consumption. lyondellbasell.com

Table 1: Biodegradation Screening Studies for Propoxypropanol

| Test Method | Duration | Result | Source |

|---|---|---|---|

| OECD 301A | Not Specified | 10.5-day half-life; 92% DOC removal | nih.gov |

| APHA Method | 20 days | 64% of Theoretical BOD | nih.gov |

| OECD Test Guideline 301A | 28 days | 91.5% Biodegradation |

The breakdown of propoxypropanol in the environment is mediated by diverse communities of microorganisms. lyondellbasell.com While specific studies isolating a single microbial strain that degrades propoxypropanol are not extensively detailed, research on related propylene glycol (PG) ethers provides insight into the likely microbial candidates. Bacteria from the genera Pseudomonas and Corynebacterium have been shown to assimilate various PG monoalkyl ethers. nih.gov The degradation process is highly dependent on environmental conditions, particularly the presence or absence of oxygen.

Under aerobic conditions, microorganisms readily degrade propylene glycol ethers. europa.euenviro.wiki Studies on analogous compounds show a rapid breakdown pathway. For example, propylene glycol methyl ether acetate (B1210297) is quickly hydrolyzed to propylene glycol methyl ether, which is then further degraded to carbon dioxide. europa.eu This complete degradation to inorganic molecules like CO2 and water is known as mineralization. ecetoc.org

In contrast, anaerobic degradation (occurring in the absence of oxygen) is significantly slower. While the initial breakdown steps may occur, further degradation of intermediates can be inhibited. europa.eu For instance, under anaerobic conditions, propylene glycol methyl ether acetate was observed to degrade to propylene glycol methyl ether, but no significant further breakdown occurred over a two-month period. europa.eu

Microbial degradation is fundamentally an enzymatic process, where enzymes produced by microorganisms catalyze the breakdown of the chemical structure. researchgate.netaesacademy.org The process typically begins with enzymes located on the surface of the microbe adsorbing to the substrate, followed by the cleavage of chemical bonds. researchgate.net

Direct research identifying the specific enzymes responsible for propoxypropanol degradation is limited. However, the degradation pathways can be inferred from enzymes that act on similar chemical structures, such as alcohols and ethers. The degradation of propoxypropanol likely involves several types of enzymes.

Oxidoreductases : The initial attack on the ether or alkyl chain is often initiated by oxygenase enzymes (such as monooxygenases or dioxygenases), which introduce oxygen atoms into the molecule, making it more susceptible to further breakdown. enviro.wiki

Alcohol and Aldehyde Dehydrogenases : Following the initial oxidation, the alcohol group of propoxypropanol would likely be oxidized by alcohol dehydrogenases to form an aldehyde, which is then subsequently oxidized to a carboxylic acid by aldehyde dehydrogenases. This is a common pathway in the metabolism of alcohols. researchgate.net

Etherases : The cleavage of the ether bond is a critical step. Specialized enzymes known as etherases are responsible for breaking C-O ether linkages. Research on the degradation of ethylene (B1197577) glycol ethers by Pseudomonas sp. found that they were metabolized into their corresponding acids, such as ethoxyacetic acid, indicating the cleavage and oxidation of the ether structure. nih.gov

This multi-step enzymatic cascade ultimately breaks the propoxypropanol molecule into smaller, simpler compounds that can be fully mineralized by microbial metabolic cycles. ecetoc.org

Table 2: Enzyme Types Implicated in the Degradation of Glycol Ethers and Related Compounds

| Enzyme Class/Type | Potential Role in Propoxypropanol Degradation | Source |

|---|---|---|

| Oxygenases (Monooxygenase/Dioxygenase) | Initiates aerobic degradation by hydroxylating the alkyl chain. | enviro.wiki |

| Alcohol Dehydrogenase | Oxidizes the secondary alcohol group to a ketone. | researchgate.net |

| Aldehyde Dehydrogenase | Oxidizes aldehyde intermediates to carboxylic acids. | researchgate.net |

| Etherase | Catalyzes the cleavage of the C-O ether bond. | nih.gov |

Computational and Theoretical Chemistry of Propoxypropanol

Quantum Mechanical Studies

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are employed to model the behavior of electrons in molecules, providing fundamental information about structure, stability, and reactivity.

Electronic Structure and Molecular Conformation Analysis

Quantum mechanical calculations are essential for determining the three-dimensional structure and electronic properties of propoxypropanol isomers. These calculations can predict the most stable geometric arrangements (conformers) by minimizing the energy of the molecule with respect to its atomic coordinates. The resulting data includes precise bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure reveals the distribution of electrons within the molecule, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity. While detailed QM studies specifically mapping the conformational landscape of propoxypropanol are not widely available in public literature, the methodology is well-established. Such studies would involve rotating the flexible bonds (e.g., C-C and C-O) and calculating the relative energy of each resulting conformer. The three-dimensional structure data for 1-propoxy-2-propanol (B75130) is available in formats like SDF/MOL files, which serve as a starting point for further computational analysis.

Table 1: Hypothetical Quantum Mechanical Data for Propoxypropanol Conformers This table illustrates the type of data that would be generated from a conformational analysis study. The values are representative and not from a specific study.

| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Dipole Moment (Debye) | Key Dihedral Angle (O-C-C-O) |

| Conformer A (gauche) | DFT/B3LYP/6-31G(d) | 0.00 | 2.15 | 65.2° |

| Conformer B (trans) | DFT/B3LYP/6-31G(d) | 4.50 | 1.80 | 178.5° |

| Conformer C (gauche) | DFT/B3LYP/6-31G(d) | 1.25 | 2.05 | -68.3° |

Note: Data is illustrative.

Reaction Pathway Elucidation and Transition State Analysis

QM calculations are instrumental in mapping the potential energy surface of chemical reactions involving propoxypropanol. This allows for the elucidation of reaction mechanisms, identification of intermediate structures, and calculation of the energy barriers (activation energies) associated with transition states.

A key reaction pathway for propoxypropanol in the environment is its degradation by atmospheric radicals. The atmospheric fate of 1-propoxy-2-propanol is expected to be degradation by reaction with photochemically-produced hydroxyl (•OH) radicals. guidechem.com Using structure-activity relationship (SAR) models based on quantum principles, the rate constant for this vapor-phase reaction can be estimated. guidechem.com

Table 2: Estimated Atmospheric Degradation Data for 1-Propoxy-2-propanol

| Parameter | Value | Method |

| Reaction | Vapor-phase reaction with •OH radicals | Estimation |

| Rate Constant (at 25 °C) | 2.6 x 10⁻¹¹ cm³/molecule-sec | Structure Estimation Method |

| Atmospheric Half-life | 15 hours | Calculation from Rate Constant |

Source: Data derived from structure estimation methods. guidechem.com

Furthermore, the synthesis of propoxypropanol, typically through the catalyzed ring-opening of propylene (B89431) oxide with propanol (B110389), can be modeled to understand isomer selectivity. Although specific DFT studies on this reaction for propoxypropanol are not detailed in the reviewed literature, the methodology has been applied to similar systems, such as the synthesis of propylene glycol methyl ether and butyl ether. min-eng.comresearchgate.net These studies calculate the energy profiles for the nucleophilic attack on the epoxide ring, explaining why the α-isomer is typically the major product. uni-regensburg.de

Spectroscopic Property Prediction and Validation

Quantum mechanics can predict various spectroscopic properties, including vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the vibrational frequencies corresponding to different bond movements or the chemical shifts of atomic nuclei, computational chemists can generate theoretical spectra.

These predicted spectra serve as a valuable tool for interpreting experimental results and confirming molecular structures. For instance, calculated vibrational frequencies are often systematically scaled to correct for approximations in the theoretical model and anharmonicity, allowing for a direct comparison with experimental FTIR or Raman spectra. While FTIR has been used to characterize systems containing propylene glycol ethers, specific studies focusing on the QM prediction and validation of propoxypropanol's spectra are not prominent in the available literature. science.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies This table demonstrates the process of validating computational results against experimental data. Frequencies are for representative functional groups.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaling Factor | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch | 3850 | 0.965 | 3715 | ~3400 (Broad) |

| C-H Stretch | 3050 | 0.970 | 2959 | ~2970, 2875 |

| C-O-C Stretch | 1150 | 0.980 | 1127 | ~1130 |

Note: Data is illustrative to show methodology.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior and interactions of propoxypropanol in various environments. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system.

Intermolecular Interactions and Solvation Phenomena (in specific research systems)

MD simulations are particularly useful for studying how propoxypropanol molecules interact with each other and with other substances, such as solvents. 1-propoxy-2-propanol (PnP) is known for its hydrotropic properties, meaning it can enhance the solubility of hydrophobic compounds in water. academie-sciences.frepj-n.org

Computational methods are used to explore the molecular mechanisms behind this behavior.

Molecular Dynamics (MD): Direct simulations can model the hydrogen-bonding network between propoxypropanol and water or other solvents, revealing how it acts as a "molecular bridge" between oil and water phases.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents): This is a powerful predictive method that uses quantum chemical calculations to determine the thermodynamic properties of fluids and mixtures. uni-regensburg.de It has been successfully used to model the phase behavior of 1-propoxy-2-propanol in binary mixtures with water and various alcohols, predicting properties like vapor-liquid equilibria. researchgate.net

Specific Research Systems: In one study, molecular modeling was used to investigate the behavior of polyhedral oligosilsesquioxane (POSS) nanoparticles in a 1-propoxy-2-propanol solvent. The simulations showed how amide groups on the POSS tended to wrap around the nanoparticle cage, influencing how water molecules could interact with it. researchgate.net

Table 4: Computational Methods for Studying Propoxypropanol Solvation

| Computational Method | System Studied | Phenomenon Investigated | Reference |

| Molecular Dynamics (MD) | Propoxypropanol in mixed solvents (e.g., water/ethanol) | Hydrogen-bonding interactions, solvation behavior | |

| COSMO-RS | Binary mixtures of 1-propoxy-2-propanol with water/alcohols | Thermodynamic properties, phase equilibria (VLE/LLE) | uni-regensburg.deresearchgate.net |

| Molecular Modelling | POSS nanoparticles in 1-propoxy-2-propanol | Intermolecular interactions, solvent wrapping, protection from water | researchgate.net |

Conformational Dynamics Studies

While QM calculations can identify stable, low-energy conformers, MD simulations reveal the dynamic transitions between these states. A molecule like propoxypropanol is not static; it is constantly twisting and flexing. Conformational dynamics studies track these motions over nanoseconds or longer, providing a picture of the molecule's flexibility.

Development and Application of Atmospheric Reactivity Scales

Atmospheric reactivity scales are crucial tools for quantifying the potential of volatile organic compounds (VOCs) to contribute to the formation of ground-level ozone, a major component of photochemical smog. The most widely used of these is the Maximum Incremental Reactivity (MIR) scale, which is based on model calculations of the amount of ozone formed per unit mass of a VOC added to a specific atmospheric model scenario. These scales are instrumental in regulatory frameworks aimed at controlling air pollution.

The California Air Resources Board (CARB) utilizes the SAPRC (Statewide Air Pollution Research Center) chemical mechanism to calculate MIR values for a wide range of VOCs. ca.gov The SAPRC mechanism is a detailed set of chemical reactions that simulate the atmospheric photooxidation of VOCs. ca.gov The development of these mechanisms involves extensive evaluation against environmental chamber experiments to ensure their accuracy. ca.gov The MIR scale is defined under conditions where ozone formation is most sensitive to changes in VOC emissions, making it a suitable metric for developing effective control strategies. federalregister.gov

Propoxypropanol, as a VOC, is included in these reactivity scales. The MIR value for n-propoxypropanol has been determined and is used for regulatory purposes. The calculation of this value is based on the compound's specific atmospheric reaction pathways, which are modeled using the SAPRC mechanism. ca.govca.gov

The atmospheric chemistry of glycol ethers, a class of compounds to which propoxypropanol belongs, is dominated by their reaction with the hydroxyl (OH) radical. ca.gov Recent studies on related glycol ethers, such as 2-ethoxyethanol, have employed both experimental and computational techniques to investigate their gas-phase photo-oxidation. caltech.edunih.govku.dk These studies have highlighted the importance of autoxidation pathways, involving intramolecular hydrogen shifts in peroxy radicals (RO₂), which can lead to the formation of highly oxygenated organic molecules (HOMs). caltech.edunih.govku.dk The rates of these unimolecular reactions are competitive with bimolecular reactions under typical urban atmospheric conditions, indicating that glycol ether oxidation can be a significant source of secondary organic aerosols (SOAs). caltech.edunih.govku.dk Understanding these detailed reaction mechanisms is essential for accurately representing compounds like propoxypropanol in atmospheric models and for the continued refinement of reactivity scales.

Table 1: Maximum Incremental Reactivity (MIR) Values for Propoxypropanol and Related Compounds

| Organic Compound | MIR Value (g O₃/g ROC) |

| n-Propoxy-propanol | 3.77 |

| 2-Butoxy-ethanol | 2.90 |

| 2-Propoxy-ethanol | 3.30 |

| 1-Ethoxy-2-propanol | 3.09 |

| Di-n-propyl ether | 3.08 |

| Ethyl n-butyl ether | 3.48 |

Source: California Air Resources Board, 2010 ca.gov Note: ROC stands for Reactive Organic Compound.

Computational Catalysis Research for Propoxypropanol-Related Systems

Computational catalysis has become an indispensable tool for understanding and designing catalytic processes at a molecular level. acs.org Density Functional Theory (DFT) is a particularly powerful method used to investigate reaction mechanisms, elucidate the structure of active sites, and predict the performance of catalysts. acs.orgacs.org While specific computational catalysis research on propoxypropanol is not widely published, extensive studies on related ether systems provide significant insights into potential catalytic transformations.

A major area of research is the cleavage of the C-O ether bond, which is a critical step in the conversion of biomass-derived molecules into valuable chemicals and fuels. researchgate.netacs.org DFT calculations have been instrumental in elucidating the mechanisms of nickel-catalyzed cross-coupling reactions that involve the cleavage of ether bonds. acs.orgbohrium.com These studies have explored the roles of different nickel complexes, ligands, and reagents in facilitating this challenging transformation. acs.orgbohrium.com For instance, research has shown that Ni(0) catalysts are kinetically favored for the initial oxidative addition to the ether, and the entire catalytic cycle can be mapped out to understand the energetics of each elementary step. acs.org

Furthermore, data-driven approaches, combining machine learning with quantum chemical computations, are emerging as a powerful strategy for catalyst discovery. researchgate.netacs.org In one study, a machine learning model was used to screen over 143,000 homogeneous nickel catalysts for their potential activity in the reductive cleavage of aryl ether C-O bonds. researchgate.netacs.org This high-throughput screening identified key design principles for more efficient catalysts. researchgate.netacs.org

DFT has also been used to study the base-catalyzed cleavage of β-O-4 ether linkages found in lignin (B12514952), a complex biopolymer. frontiersin.org These computational investigations have detailed the reaction pathways and activation barriers for C-O bond cleavage with different base catalysts, providing a molecular-level understanding that can guide the development of more selective lignin depolymerization processes. frontiersin.org The insights gained from these computational studies on various ether compounds are directly applicable to understanding and predicting the catalytic behavior of propoxypropanol-related systems.

Table 2: Examples of Computational Catalysis Studies on Ether Compounds

| Catalytic System | Reaction Studied | Computational Method | Key Findings |

| Nickel/phosphine and NHC complexes | Reductive C(sp²)-O cleavage of aryl ethers | Machine Learning & DFT | Identified promising catalyst design strategies from a screening of over 143,000 potential catalysts. researchgate.netacs.org |

| Ni(dppb) complex | Deoxygenation of ethers via reductive cross-coupling | DFT | Elucidated a six-step reaction mechanism and characterized the role of the catalyst in each step. acs.org |

| Ni(0)-ate complex | Cross-coupling through ethereal C-O bond cleavage | DFT | Identified and characterized a novel catalytic cycle for cross-coupling reactions. bohrium.com |

| Base catalysts (e.g., KOH, LiOH) | Cleavage of β-O-4 ether linkage in lignin models | DFT | Determined reaction pathways and activation barriers, showing the influence of the cation on catalytic activity. frontiersin.org |

Methodological Advancements in Computational Chemistry for Ethers

The accuracy of computational studies on molecules like propoxypropanol is highly dependent on the underlying theoretical methods and force fields. Significant progress has been made in developing and refining these computational tools, particularly for the class of ether compounds.

A cornerstone of molecular simulation is the force field, a set of parameters and potential energy functions that describe the interactions between atoms. The development of accurate force fields for ethers is crucial for reliable molecular dynamics simulations. The CHARMM (Chemistry at HARvard Macromolecular Mechanics) force field, widely used for biomolecular simulations, has seen specific parameterization efforts for linear and cyclic ethers. acs.orgnih.gov These efforts involve a rigorous process of optimizing parameters, such as partial atomic charges and dihedral angle terms, against high-level ab initio quantum mechanical calculations and experimental data, including liquid densities and free energies of hydration. nih.gov For example, the C36e force field was developed by revising CHARMM parameters for linear ethers to more accurately represent their potential energy surfaces and condensed-phase properties. nih.gov Similarly, polarizable force fields, which explicitly account for electronic polarization, have been developed for ethers using classical Drude oscillator models, offering a higher level of accuracy for describing electrostatic interactions. acs.org

In the realm of quantum chemistry, Density Functional Theory (DFT) is the most common method for studying the electronic structure and reactivity of molecules. mdpi.com Continuous development of new density functional approximations (DFAs) aims to improve the accuracy of calculated properties like reaction barriers and non-covalent interactions. mdpi.com For ether-related reactions, DFT has been successfully applied to investigate complex photochemical rearrangements and to understand the origin of stereoselectivity in catalyzed reactions. rsc.orgacs.org

Recent advancements also include the development of automated methods for exploring reaction pathways, which can reduce human bias in mechanistic studies. acs.org The synergy between computational chemistry and machine learning is also accelerating the design of new molecules and materials by enabling rapid prediction of properties and catalytic performance. acs.orgfrontiersin.org These methodological advancements collectively enhance the power of computational chemistry to provide detailed and predictive insights into the behavior of ethers like propoxypropanol.

Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods provide a window into the molecular world, offering detailed information about the structure, bonding, and dynamic processes of propoxypropanol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantitative analysis of propoxypropanol. It allows for the real-time monitoring of chemical reactions, providing insights into reaction kinetics, the formation of intermediates, and the final product distribution. magritek.com By acquiring a series of spectra over time, researchers can track the conversion of reactants and the emergence of products. iastate.edu

The quantitative nature of NMR means that signal intensities are directly proportional to the concentration of the corresponding nuclei, enabling the determination of reaction yields and the relative amounts of stereoisomers without extensive calibration. magritek.combruker.com Both ¹H and other relevant nuclei can be monitored to follow the reaction's progress. magritek.comiastate.edu For instance, in the synthesis of propoxypropanol, NMR can be used to confirm the molecular structure and purity of the final product. Modern benchtop NMR spectrometers can even be integrated directly into a fume hood to monitor reactions online, with reactants pumped continuously from the reactor to the spectrometer. magritek.com

Key applications of NMR in propoxypropanol research include:

Reaction Monitoring: Tracking the progress of synthesis or degradation reactions in real-time. magritek.comiastate.edu

Structural Confirmation: Verifying the molecular structure of propoxypropanol isomers.

Quantitative Analysis: Determining the concentration and purity of propoxypropanol in a sample. bruker.com

Kinetic Studies: Gaining a deeper understanding of reaction mechanisms and rates. magritek.com

Table 1: NMR Techniques in Reaction Monitoring

| Technique | Application | Key Advantages |

|---|---|---|

| ¹H NMR | Monitoring changes in proton environments during a reaction. | High sensitivity, quantitative, provides detailed structural information. iastate.edu |

| 2D NMR (e.g., COSY, HMBC) | Elucidating the structure of unknown intermediate products formed during a reaction. | Provides detailed connectivity information between atoms in a molecule. osf.io |

| Flow NMR | Continuous, on-line monitoring of reactions in a flow reactor setup. | Enables real-time optimization of reaction conditions and captures the start of fast reactions. magritek.combruker.com |

Infrared (IR) Spectroscopy for Investigating Interactions and Functional Group Transformations

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. copbela.org It works on the principle that molecules absorb infrared radiation at specific frequencies that correspond to their vibrational modes. udel.edu This makes it an excellent tool for observing the transformation of functional groups during chemical reactions involving propoxypropanol.

The IR spectrum is typically divided into regions, with the area from 4000 to 1500 cm⁻¹ being particularly useful for identifying key functional groups. udel.edu For propoxypropanol, which contains both an ether linkage (C-O-C) and a hydroxyl group (-OH), IR spectroscopy can clearly distinguish these features. The O-H stretching vibration of an alcohol typically appears as a broad band in the 3400 to 3650 cm⁻¹ region. pressbooks.pubuobabylon.edu.iq The C-O stretching vibration for an alcohol occurs in the 1260–1000 cm⁻¹ range. uobabylon.edu.iq

By monitoring changes in the intensity and position of these characteristic absorption bands, researchers can follow reactions such as the formation of propoxypropanol from its precursors or its subsequent conversion into other products. Fourier Transform Infrared (FTIR) spectroscopy, a modern advancement, allows for rapid data acquisition and higher sensitivity, making it suitable for analyzing reaction kinetics and characterizing materials. numberanalytics.com

Table 2: Characteristic IR Absorption Frequencies for Propoxypropanol Functional Groups

| Functional Group | Type of Vibration | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3400 - 3650 (broad) pressbooks.pubuobabylon.edu.iq |

| C-H (Alkane) | Stretching | 2850 - 3000 copbela.org |

| C-O (Alcohol) | Stretching | 1000 - 1260 uobabylon.edu.iq |

Mass Spectrometry for Elucidating Degradation Products and Reaction Intermediates

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.com It is a crucial tool for identifying unknown compounds, determining the elemental composition of molecules, and elucidating the structure of reaction intermediates and degradation products. americanpharmaceuticalreview.com When studying the degradation of propoxypropanol, MS can identify the various smaller molecules that are formed.

In a typical MS experiment, the sample is ionized, and the resulting ions are separated based on their m/z ratio by a mass analyzer. mdpi.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where specific ions are selected and fragmented to provide detailed structural information. mdpi.com This fragmentation pattern is often unique to a particular molecule and can be used to identify degradation products by comparing them to known fragmentation pathways. americanpharmaceuticalreview.com For instance, in studies of chemical degradation, MS can identify products formed under various stress conditions, such as exposure to acid or light. moca.net.ua

Chromatographic Techniques for Separation and Advanced Analysis

Chromatographic techniques are essential for separating the components of a mixture before their analysis by a detector. This separation is crucial when dealing with complex samples, such as reaction mixtures or environmental samples containing propoxypropanol and its byproducts.

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection power of MS. nih.gov It is particularly well-suited for the analysis of volatile and semi-volatile compounds like propoxypropanol. In GC, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. nih.gov

As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and detected. nih.gov This provides a mass spectrum for each component, allowing for its positive identification. GC-MS is widely used in research to identify the chemical composition of complex mixtures. phcogj.com For propoxypropanol, GC-MS can be used to determine its purity, identify impurities from synthesis, and analyze its degradation products. mdpi.com For example, the NIST (National Institute of Standards and Technology) database contains GC-MS data for 1-propoxy-2-propanol (B75130), showing a top peak at an m/z of 45, which can be used as a reference for identification. nih.gov

Table 3: Example GC-MS Data for Propanol (B110389) Extract Analysis

| Compound Identified | Retention Time (min) | Molecular Formula | Application |

|---|---|---|---|

| Tetracontane | - | C₄₀H₈₂ | Chemical analysis researchgate.net |

| Linoleic acid | - | C₁₈H₃₂O₂ | Bioactive compound identification researchgate.net |

| Geraniol | - | C₁₀H₁₈O | Phytochemical analysis phcogj.com |

| Lupeol | 23 | C₃₀H₅₀O | Natural product analysis scielo.org.mx |

Note: This table provides examples of compounds identified using GC-MS in various extracts and is for illustrative purposes of the technique's capability.

High Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used to separate, identify, and quantify components in a liquid mixture. It is highly versatile and can be applied to a wide range of compounds, including those that are non-volatile or thermally unstable, making it a complementary technique to GC. rajithperera.com HPLC separates compounds based on their interactions with a stationary phase in a column as a pressurized liquid mobile phase passes through. rajithperera.com

When coupled with a mass spectrometer, the technique is known as Liquid Chromatography-Mass Spectrometry (LC-MS). rajithperera.com LC-MS combines the high-resolution separation of HPLC with the sensitive and specific detection of MS, making it an extremely powerful tool for analyzing complex mixtures. measurlabs.com This is particularly valuable for identifying unknown degradation products or impurities in pharmaceutical and chemical samples. chromatographyonline.com The LC separates the mixture, and the MS provides molecular weight and structural information for each separated component. rajithperera.com LC-MS is ideal for detecting heat-labile compounds and has high sensitivity and precision, making it suitable for the quantitative analysis of propoxypropanol and its related substances in various matrices. measurlabs.com

Table 4: Comparison of Chromatographic Techniques for Propoxypropanol Analysis

| Technique | Principle of Separation | Typical Analytes | Key Advantages |

|---|---|---|---|

| GC-MS | Volatility and interaction with stationary phase. | Volatile and semi-volatile compounds. | Excellent for separating volatile isomers and providing definitive identification through mass spectra. mdpi.com |